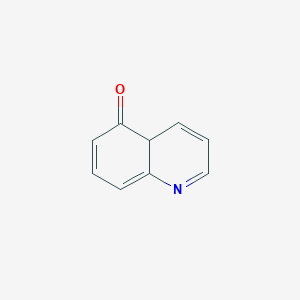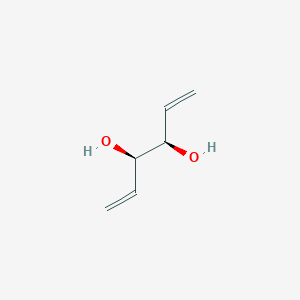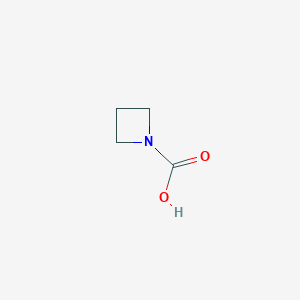
(R)-3-(Hydroxymethyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Hydroxymethyl)cyclohexanone is an organic compound with a cyclohexanone core structure substituted with a hydroxymethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Hydroxymethyl)cyclohexanone can be achieved through several methods. One common approach involves the reduction of 3-(hydroxymethyl)cyclohexanone using selective reducing agents. Another method includes the oxidation of 3-(hydroxymethyl)cyclohexanol. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of ®-3-(Hydroxymethyl)cyclohexanone often employs catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation of precursors under controlled conditions. The choice of catalyst and reaction parameters is crucial to achieving high efficiency and purity in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Hydroxymethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-(Hydroxymethyl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of ®-3-(Hydroxymethyl)cyclohexanone involves its interaction with specific molecular targets. For instance, in oxidation reactions, the hydroxymethyl group undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, the ketone group accepts electrons from reducing agents, leading to the formation of alcohols. The pathways involved in these reactions are governed by the electronic and steric properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A structurally similar compound with a ketone group but lacking the hydroxymethyl substitution.
Cycloheptanone: Another cyclic ketone with a seven-membered ring structure.
Cyclohexanol: A related compound where the ketone group is reduced to an alcohol.
Uniqueness
®-3-(Hydroxymethyl)cyclohexanone is unique due to the presence of both a hydroxymethyl group and a ketone group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(3R)-3-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2/t6-/m1/s1 |
InChI-Schlüssel |
OTZGKTIHFHBTGZ-ZCFIWIBFSA-N |
Isomerische SMILES |
C1C[C@H](CC(=O)C1)CO |
Kanonische SMILES |
C1CC(CC(=O)C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)

![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)






![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)
